2,6-Diamino-3-bromo-5-nitropyridine
Overview
Description
2,6-Diamino-3-bromo-5-nitropyridine is a heterocyclic organic compound that belongs to the pyridine family. This compound is characterized by the presence of amino groups at positions 2 and 6, a bromine atom at position 3, and a nitro group at position 5 on the pyridine ring. The unique arrangement of these substituents imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Diamino-3-bromo-5-nitropyridine typically involves multiple steps, starting from readily available precursors. One common method involves the bromination and nitration of 2,6-diaminopyridine. The process can be summarized as follows:
Bromination: 2,6-Diaminopyridine is dissolved in acetic acid and cooled to below 20°C. Bromine is added dropwise with vigorous stirring, maintaining the temperature below 20°C initially and then allowing it to rise to 50°C.
Nitration: The brominated product is then subjected to nitration using sulfuric acid and nitric acid at low temperatures (0°C).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, solvent, and reactant ratios, to maximize yield and purity. Advanced purification techniques, such as recrystallization and chromatography, are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
2,6-Diamino-3-bromo-5-nitropyridine undergoes various chemical reactions, including:
Substitution Reactions: The amino groups can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like stannous chloride.
Oxidation Reactions: The compound can undergo oxidation reactions, where the amino groups are oxidized to nitro groups under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and acyl chlorides, typically in the presence of a base.
Reduction: Stannous chloride in hydrochloric acid is commonly used for the reduction of the nitro group.
Oxidation: Strong oxidizing agents like potassium permanganate or nitric acid are used for oxidation reactions.
Major Products Formed
Substitution: Products include various substituted pyridines depending on the nucleophile used.
Reduction: The major product is 2,6-diamino-3-bromo-5-aminopyridine.
Oxidation: The major product is 2,6-diamino-3-bromo-5-dinitropyridine.
Scientific Research Applications
2,6-Diamino-3-bromo-5-nitropyridine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2,6-Diamino-3-bromo-5-nitropyridine involves its interaction with specific molecular targets and pathways. The compound’s amino and nitro groups can form hydrogen bonds and electrostatic interactions with biological molecules, affecting their function. The bromine atom can participate in halogen bonding, further influencing the compound’s activity. These interactions can modulate enzyme activity, receptor binding, and other cellular processes, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
- 2,6-Diamino-3-bromo-5-chloropyridine
- 2,6-Diamino-3-bromo-5-fluoropyridine
- 2,6-Diamino-3-bromo-5-methylpyridine
Uniqueness
2,6-Diamino-3-bromo-5-nitropyridine is unique due to the presence of both amino and nitro groups on the pyridine ring, which imparts distinct reactivity and properties. The combination of these functional groups allows for diverse chemical transformations and applications, making it a valuable compound in various fields of research and industry .
Properties
IUPAC Name |
3-bromo-5-nitropyridine-2,6-diamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BrN4O2/c6-2-1-3(10(11)12)5(8)9-4(2)7/h1H,(H4,7,8,9) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWDQLQOZLBWALU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC(=C1Br)N)N)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BrN4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40567541 | |
Record name | 3-Bromo-5-nitropyridine-2,6-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40567541 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.02 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
135513-86-9 | |
Record name | 3-Bromo-5-nitropyridine-2,6-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40567541 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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